![molecular formula C17H14N2O5 B5567885 methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

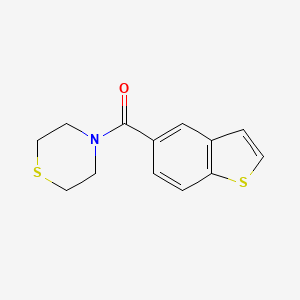

Methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as MNBA and is used in various studies related to drug discovery and development. The purpose of

Applications De Recherche Scientifique

Photopolymerization and Photoinitiation Methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate, due to its structure, has been investigated for its potential in photopolymerization processes. Guillaneuf et al. (2010) discussed the use of a similar alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2), highlighting its effectiveness as a photoinitiator under UV irradiation for polymerizing n-butyl acrylate. This research suggests that compounds structurally related to methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate could play a significant role in developing advanced materials through photopolymerization, offering unique properties such as controlled polymer growth and efficient initiation under light (Guillaneuf et al., 2010).

Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization In the context of controlled radical polymerization, the RAFT polymerization technique has been applied to monomers with functionalities similar to methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate. Mori et al. (2005) synthesized homopolymers from an acrylamide containing an amino acid moiety via RAFT polymerization, demonstrating the technique's ability to produce polymers with controlled molecular weight and low polydispersity. This work underscores the potential of using such chemical structures in precisely engineering polymer chains for desired material properties (Mori, Sutoh, & Endo, 2005).

Photoinduced Birefringence in Polymers Compounds structurally related to methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate have been explored for their ability to induce birefringence in polymer films under light. Meng et al. (1996) synthesized and studied copolymers involving nitrophenyl derivatives, finding that photoinduced birefringence could be achieved and manipulated through the cooperative motion of specific side groups. This suggests a pathway for creating optically active materials capable of dynamic changes in their optical properties, a valuable characteristic for applications in photonic devices and information storage (Meng et al., 1996).

Hydrogen Bonding and Crystal Structure The study of molecular structures closely related to methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate reveals interesting aspects of hydrogen bonding and crystal packing. Portilla et al. (2007) examined the crystal structures of isomeric compounds, noting the formation of complex sheets or chains through hydrogen bonding interactions. Such structural insights contribute to our understanding of molecular assembly and the impact of specific substituents on the physical properties of materials (Portilla et al., 2007).

Antimalarial Agents Exploration of derivatives of methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate for antimalarial properties has yielded promising leads. Wiesner et al. (2003) identified compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of such chemical structures in developing new therapeutic agents against malaria, offering hope for effective treatments against drug-resistant strains (Wiesner et al., 2003).

Propriétés

IUPAC Name |

methyl 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-24-17(21)13-5-3-6-14(11-13)18-16(20)9-8-12-4-2-7-15(10-12)19(22)23/h2-11H,1H3,(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJYVCBAXAEMCJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2e)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)